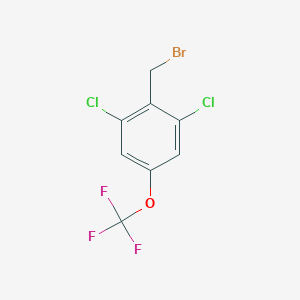

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide

Description

BenchChem offers high-quality 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(bromomethyl)-1,3-dichloro-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl2F3O/c9-3-5-6(10)1-4(2-7(5)11)15-8(12,13)14/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLKYFQGUSHCIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)CBr)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide CAS number

An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two ortho-chlorine atoms, a para-trifluoromethoxy group, and a reactive benzylic bromide, makes it a valuable and versatile synthetic intermediate. The electron-withdrawing nature of the chloro and trifluoromethoxy substituents significantly influences the electronic properties and reactivity of the molecule, offering distinct advantages in the design of novel compounds.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, safe handling protocols, and applications, serving as a critical resource for professionals in drug discovery and chemical research.

Core Chemical and Physical Properties

The precise identity and characteristics of a chemical reagent are fundamental to its effective and safe use in research and development. The properties of 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide are summarized below.

| Property | Value | Source(s) |

| CAS Number | 886503-08-8 | [3] |

| Molecular Formula | C₈H₄BrCl₂F₃O | [3] |

| Molecular Weight | 323.92 g/mol | N/A |

| IUPAC Name | 1-(Bromomethyl)-2,6-dichloro-4-(trifluoromethoxy)benzene | N/A |

| Synonyms | α-Bromo-2,6-dichloro-4-(trifluoromethoxy)toluene | |

| Appearance | Solid | |

| Melting Point | 54-56 °C | |

| SMILES | C1=C(C(=C(C=C1Cl)CBr)Cl)OC(F)(F)F | |

| InChI Key | PDFGFQUSSYSWNI-UHFFFAOYSA-N | [4] |

Synthesis and Spectroscopic Characterization

The synthesis of substituted benzyl bromides is a well-established field in organic chemistry. For 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide, a common synthetic route involves the free-radical bromination of the corresponding toluene derivative, 2,6-Dichloro-4-(trifluoromethoxy)toluene. Photocatalytic methods offer a greener and safer alternative to traditional bromination using liquid bromine.[5]

Hypothetical Synthetic Workflow

A plausible synthetic approach is the photocatalytic oxidative bromination, which avoids the use of elemental bromine and demonstrates higher atom economy.[5]

Caption: General workflow for the synthesis of the target compound.

Spectroscopic Characterization

Confirming the structure and purity of the final product is essential. Key spectroscopic data would include:

-

¹H NMR: The benzylic protons (-CH₂Br) would appear as a characteristic singlet, typically downfield (δ ≈ 4.5-4.8 ppm) due to the deshielding effect of the adjacent bromine atom and the aromatic ring. The aromatic proton would appear as a singlet in the aromatic region (δ ≈ 7.3-7.6 ppm).

-

¹³C NMR: The spectrum would show distinct signals for the benzylic carbon (δ ≈ 30-35 ppm), the aromatic carbons, and the carbon of the trifluoromethoxy group (a quartet due to C-F coupling, δ ≈ 120 ppm).[6]

-

¹⁹F NMR: A singlet corresponding to the -OCF₃ group would be observed.[6]

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine and two chlorine atoms.

Chemical Reactivity and Applications in Drug Discovery

The utility of 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide stems from its nature as a potent electrophilic alkylating agent. The benzylic bromide is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack.

Mechanism of Action: Nucleophilic Substitution

The primary reaction pathway for this reagent is nucleophilic substitution (Sₙ2). The electron-withdrawing substituents (-Cl, -OCF₃) increase the electrophilicity of the benzylic carbon, enhancing its reactivity towards nucleophiles.[7]

Caption: Reactivity of the title compound as an electrophile in Sₙ2 reactions.

Applications

The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are crucial in modern drug design. They can enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[8] This makes 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide a highly desirable building block for introducing this moiety into potential drug candidates.

-

Scaffold Decoration: It is used to alkylate nitrogen, oxygen, or sulfur nucleophiles on core scaffolds, allowing for systematic structure-activity relationship (SAR) studies.

-

Synthesis of Bioactive Molecules: This reagent is a key intermediate for creating complex molecules in various therapeutic areas, including oncology and inflammatory diseases.[] The dichloro substitution pattern provides steric hindrance that can direct molecular conformation or block metabolic pathways.

-

Materials Science: The unique electronic and hydrophobic properties imparted by the substituents are valuable in the synthesis of specialty polymers and liquid crystals.[2]

Safety, Handling, and Storage

As a reactive benzyl bromide derivative, this compound is corrosive and lachrymatory. Strict adherence to safety protocols is mandatory.[10][11]

Hazard Identification

| Hazard Statement | GHS Code | Source(s) |

| Causes severe skin burns and eye damage. | H314 | [12][13] |

| May cause respiratory irritation. | H335 |

Safe Handling Protocol

1. Engineering Controls:

-

Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10][14]

-

Ensure an eyewash station and safety shower are immediately accessible.

2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[10][14]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).[14]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[10][15]

3. Handling Procedures:

-

Avoid all personal contact, including inhalation.[15]

-

Do not breathe dust.[12] Wash hands thoroughly after handling.[12]

-

Keep the container tightly closed when not in use.[10]

Caption: Key safety and handling requirements for the title compound.

First-Aid Measures

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[10][16]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[10][16]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[10][16]

Storage

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][16] The container should be tightly closed. Store in a locked, corrosive-resistant container.[10][14]

Experimental Protocol: General Procedure for N-Alkylation

This section provides a representative, self-validating protocol for using 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide in a typical N-alkylation reaction.

Objective: To alkylate a primary or secondary amine with 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide.

Materials:

-

Amine substrate (1.0 eq)

-

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide (1.1 eq)

-

Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 1.5 eq)

-

Anhydrous solvent (e.g., Acetonitrile (ACN) or Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation: To a dry round-bottom flask under an inert atmosphere, add the amine substrate and anhydrous solvent.

-

Base Addition: Add the non-nucleophilic base (DIPEA) to the solution and stir for 5-10 minutes at room temperature.

-

Electrophile Addition: Dissolve 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with water, dilute aqueous acid (e.g., 1M HCl) if base is present, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.

-

Validation: Confirm the structure and purity of the isolated product using NMR spectroscopy and mass spectrometry.

Conclusion

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide is a powerful synthetic intermediate whose value is derived from its unique combination of a reactive electrophilic center and modulating substituents. For scientists engaged in the design of novel pharmaceuticals and advanced materials, a thorough understanding of its properties, reactivity, and handling requirements is paramount. This guide provides the foundational knowledge necessary to leverage this reagent's potential safely and effectively, paving the way for future innovations in chemical synthesis.

References

- TCI AMERICA. (n.d.). Safety Data Sheet for 4-(Trifluoromethoxy)benzyl Bromide.

- Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET: 4-(Trifluoromethoxy)benzyl bromide.

- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.

- Santa Cruz Biotechnology. (n.d.). Benzyl bromide Safety Data Sheet.

- Guidechem. (n.d.). What is 4-(Trifluoromethoxy)benzyl bromide and how is it synthesized?.

- Echemi. (n.d.). Buy 4-(Trifluoromethoxy)benzyl bromide from HANGZHOU LEAP CHEM CO., LTD..

- Benchchem. (n.d.). 2-Fluoro-4-(trifluoromethoxy)benzyl bromide | 1240257-47-9.

- Benchchem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems.

- ChemicalBook. (n.d.). 2,6-DICHLORO-4-(TRIFLUOROMETHOXY)BENZYL BROMIDE CAS 886503-08-8.

- ChemicalBook. (n.d.). 4-(Trifluoromethoxy)benzyl bromide manufacturers and suppliers in india.

- TCI Chemicals. (n.d.). 4-(Trifluoromethoxy)benzyl Bromide | 50824-05-0.

- ChemicalBook. (n.d.). 50824-05-0(4-(Trifluoromethoxy)benzyl bromide) Product Description.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Guidechem. (n.d.). 4-(Trifluoromethoxy)benzyl bromide 50824-05-0 wiki.

- Supporting Information for an unspecified article. (n.d.).

- The Royal Society of Chemistry. (2019). Supplementary Information. Retrieved from The Royal Society of Chemistry website.

- Sigma-Aldrich. (n.d.). 4-(Trifluoromethoxy)benzyl bromide 97% 50824-05-0.

- Thieme. (n.d.). Flow Chemistry in Organic Synthesis.

- Oakwood Chemical. (n.d.). 4-(Trifluoromethoxy)benzyl bromide.

- Sigma-Aldrich. (n.d.). 4-(Trifluoromethoxy)benzyl bromide 97% 50824-05-0.

- Wang, Y., et al. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ACS Omega, 7(5), 4339-4346.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). The Role of 4-(Trifluoromethyl)benzyl Bromide in Specialty Chemical Synthesis.

- PharmaCompass.com. (n.d.). 2,6 dichloro benzyl bromide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- bioRxiv. (2024, June 1).

- BOC Sciences. (n.d.). Application of Organic Synthesis in New Drug Discovery.

- MDPI. (n.d.).

- Sigma-Aldrich. (n.d.). 2,6-Dichlorobenzyl bromide 97% 20443-98-5.

- Sigma-Aldrich. (n.d.). 4-(Trifluoromethoxy)benzyl bromide 97% 50824-05-0.

- PubMed. (2008). 4-[(E)-2,6-Dichloro-benzyl-ideneamino]-3-{1-[4-(2-methyl-prop-yl)phen-yl]eth-yl}-1H-1,2,4-triazole-5(4H)-thione.

- SciSpace. (2014).

- MDPI. (n.d.). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,6-DICHLORO-4-(TRIFLUOROMETHOXY)BENZYL BROMIDE CAS#: 886503-08-8 [m.chemicalbook.com]

- 4. 2,6 dichloro benzyl bromide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jelsciences.com [jelsciences.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 4-(トリフルオロメトキシ)ベンジルブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. fishersci.com [fishersci.com]

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide chemical properties

The following technical guide details the properties, synthesis, and application of 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide , a specialized fluorinated building block used in advanced medicinal chemistry and agrochemical design.

CAS Number: 886503-08-8 Formula: C₈H₄BrCl₂F₃O Molecular Weight: 323.92 g/mol

Executive Summary

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide is a high-value electrophilic intermediate characterized by a unique combination of steric bulk and lipophilicity. The 2,6-dichloro substitution pattern provides orthogonal steric protection to the benzylic center, modulating its reactivity in nucleophilic substitutions, while the 4-trifluoromethoxy (-OCF₃) group imparts significant lipophilicity (Hansch

Physicochemical Profile

This compound exhibits properties distinct from unsubstituted benzyl bromides due to the "ortho effect" of the chlorine atoms and the strong electron-withdrawing nature of the trifluoromethoxy group.

Key Data Table

| Property | Value / Description |

| Appearance | Pale yellow to white low-melting solid or semi-solid oil. |

| Boiling Point | Predicted >240 °C (decomposes); Distillable under high vacuum (<1 mmHg). |

| Density | Estimated ~1.75 g/cm³ (High density due to halogen content). |

| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate; Insoluble in water (hydrolytically unstable). |

| Reactivity Class | Alkylating agent; Lachrymator; Corrosive. |

| Electronic Effect | Highly electron-deficient ring; Benzylic carbon is activated for S_N2 but sterically hindered. |

Structural Analysis

-

Steric Shielding: The chlorine atoms at positions 2 and 6 create a "picket fence" around the benzylic carbon. This retards the rate of S_N2 reactions compared to 4-(trifluoromethoxy)benzyl bromide, requiring higher reaction temperatures or stronger nucleophiles.

-

Lipophilicity: The -OCF₃ group is conformationally flexible but highly lipophilic, often used to improve blood-brain barrier (BBB) penetration in CNS drugs or cuticular penetration in agrochemicals.

Synthetic Methodologies

Two primary routes exist for synthesis. The Alcohol Activation Route is preferred for laboratory scale due to higher purity and avoidance of ring bromination side products.

Route A: Dehydroxybromination (Recommended)

This protocol utilizes 2,6-dichloro-4-(trifluoromethoxy)benzyl alcohol (CAS 886503-04-4) as the precursor.

Reagents: Phosphorus Tribromide (PBr₃) or Thionyl Bromide (SOBr₂). Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Protocol:

-

Setup: Charge a flame-dried 3-neck flask with 2,6-dichloro-4-(trifluoromethoxy)benzyl alcohol (1.0 eq) and anhydrous DCM (0.2 M concentration) under N₂ atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice/water bath.

-

Addition: Dropwise add PBr₃ (0.4 eq) over 20 minutes. Note: The reaction is exothermic.

-

Reaction: Allow to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1); the alcohol spot (lower R_f) should disappear.

-

Quench: Pour the mixture carefully onto ice water.

-

Workup: Extract with DCM (3x), wash organics with saturated NaHCO₃ (to remove HBr/phosphoric acids) and brine. Dry over MgSO₄.

-

Purification: Concentrate in vacuo. If necessary, purify via short-path silica plug filtration (eluting with Hexanes) to remove phosphorus residues.

Route B: Radical Bromination (Industrial)

Uses 2,6-dichloro-4-(trifluoromethoxy)toluene with N-Bromosuccinimide (NBS).

Critical Control Point: The 2,6-dichloro groups deactivate the ring, reducing the risk of electrophilic ring bromination, but the radical mechanism requires precise initiation (AIBN or Benzoyl Peroxide) and anhydrous CCl₄ or Trifluorotoluene solvent at reflux.

Synthesis Workflow Diagram

Figure 1: Synthetic pathways comparing the radical approach (Route B) and the alcohol activation approach (Route A).

Reactivity & Applications

The compound serves as a "warhead" for introducing the lipophilic 2,6-dichloro-4-trifluoromethoxy benzyl moiety.

Nucleophilic Substitution (S_N2)

Due to the 2,6-steric hindrance , S_N2 reactions with this bromide require forcing conditions compared to standard benzyl bromides.

-

Amination: Reacts with secondary amines to form tertiary benzylamines. Requires a non-nucleophilic base (e.g., DIPEA or K₂CO₃) and often elevated temperatures (40–60 °C) in MeCN.

-

Etherification: Reacts with phenols or alcohols (Williamson Ether Synthesis). Crucial for synthesizing Metaflumizone or Indoxacarb analogs where the ether linkage defines the pharmacophore.

Application Logic: The "Orthogonal Lock"

In drug design, the 2,6-dichloro substituents serve two functions:

-

Conformational Locking: They force the benzyl ring to rotate out of plane relative to the attached heteroatom, often locking the molecule in a bioactive conformation.

-

Metabolic Protection: They block the chemically labile benzylic position from oxidative metabolism (P450 hydroxylation), extending the half-life of the drug.

Reactivity Pathway Diagram

Figure 2: Divergent synthesis pathways for pharmaceutical and agrochemical scaffolds.

Safety & Handling Protocol

Hazard Classification: Corrosive (Skin Corr. 1B), Serious Eye Damage (Cat 1). Special Note: Benzyl bromides are potent lachrymators (tear gas agents).

Standard Operating Procedure (SOP)

-

Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

-

PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and a lab coat.

-

Spill Management:

-

Do not wipe with paper towels (increases surface area for vaporization).

-

Neutralize with a solution of 5% aqueous ammonia or ethanolamine to convert the lachrymatory bromide into a non-volatile amine.

-

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis releases HBr).

References

- Chemical Identification: CAS 886503-08-8 (Bromide); CAS 886503-04-4 (Alcohol precursor).

-

Synthetic Methodology (General PBr3 Protocol): Harrison, G. C., & Diehl, H. (1943). "Benzoyl bromide".[1][] Organic Syntheses, 23, 11. Link

-

Agrochemical Applications: McCann, S. F., et al. (2001). "The discovery of indoxacarb: oxadiazines as a new class of pyrazoline-type insecticides". Pest Management Science, 57(2), 153-164. (Describes the utility of trifluoromethoxy-benzyl moieties). Link

-

Safety Data: Sigma-Aldrich/Merck Safety Data Sheet for "Benzyl bromide derivatives" (General Class H314). Link

Sources

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide molecular weight

Part 1: Executive Summary

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide (CAS: 886503-08-8 ) is a highly specialized electrophilic building block used primarily in the synthesis of advanced agrochemicals and pharmaceutical candidates.[1] Distinguished by its 2,6-dichloro substitution pattern , this molecule offers a unique combination of steric protection and electronic modulation, making it a critical intermediate for introducing the lipophilic 4-(trifluoromethoxy)benzyl moiety into sterically congested scaffolds.[1]

This guide provides a definitive technical analysis of the molecule, moving beyond basic catalog data to offer field-proven protocols for synthesis, handling, and application.[1] It addresses the specific challenges posed by the "ortho-effect" of the chlorine substituents and outlines optimized workflows for nucleophilic substitution.

Part 2: Physicochemical Profile

The following data aggregates calculated and experimental values. Note the significant molecular weight contribution from the halogenated aromatic core.

| Property | Value | Notes |

| Chemical Name | 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide | |

| CAS Number | 886503-08-8 | Verified Identifier |

| Molecular Formula | C₈H₄BrCl₂F₃O | |

| Molecular Weight | 323.92 g/mol | Calculated using IUPAC atomic weights |

| Physical State | Low-melting solid or viscous liquid | Tendency to supercool; crystallizes upon standing at 4°C. |

| Density | ~1.7 g/cm³ (Predicted) | High density due to heavy halogen load.[1] |

| Solubility | DCM, Toluene, THF, Ethyl Acetate | Insoluble in water; hydrolyzes slowly.[1] |

| Reactivity Class | Alkylating Agent (Benzylic Halide) | Lachrymator ; Corrosive. |

| Storage | 2–8°C, under Inert Atmosphere (Ar/N₂) | Moisture sensitive; store away from light to prevent debromination.[1] |

Part 3: Synthetic Methodologies

The synthesis of 2,6-dichloro-4-(trifluoromethoxy)benzyl bromide is non-trivial due to the electronic deactivation of the benzene ring by the trifluoromethoxy group and the steric crowding from the chlorines.[1]

Primary Route: Radical Bromination

The most robust industrial route involves the radical bromination of the precursor 2,6-dichloro-4-(trifluoromethoxy)toluene .[1] Unlike standard benzyl brominations, the electron-deficient nature of the ring requires high-energy initiation.[1]

Protocol Insight: Standard N-bromosuccinimide (NBS) protocols often stall.[1] The addition of a radical initiator with a higher half-life temperature (e.g., V-65 or benzoyl peroxide) and the use of a halogenated solvent (CCl₄ or PhCF₃) at reflux are critical for conversion.[1]

Step-by-Step Workflow:

-

Charge: Dissolve 2,6-dichloro-4-(trifluoromethoxy)toluene (1.0 eq) in Trifluorotoluene (PhCF₃).

-

Reagent: Add NBS (1.1 eq) and AIBN (0.05 eq).

-

Initiation: Heat to 85°C under N₂. Irradiation with a tungsten lamp (300W) can accelerate initiation.

-

Monitoring: Monitor by GC-MS. The reaction is complete when the benzylic radical is quenched.

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[1][2]

-

Purification: Recrystallization from Hexane/DCM is preferred over chromatography to avoid hydrolysis on silica.[1]

Figure 1: Radical bromination pathway utilizing NBS and radical initiation.

Part 4: Reactivity & Handling (The "Ortho-Effect")[1]

As a Senior Scientist, it is crucial to understand that this molecule does not behave like benzyl bromide.

1. The Steric Tunnel Effect: The two chlorine atoms at the 2,6-positions create a "steric tunnel" around the benzylic carbon.[1]

-

Consequence: S_N2 reactions with bulky nucleophiles (e.g., secondary amines, tertiary phosphines) are significantly retarded (10–100x slower than unsubstituted analogs).

-

Solution: Use "naked" anions in polar aprotic solvents (DMF, DMAc, NMP) to maximize nucleophilicity. Heating to 60–80°C is often required, whereas unsubstituted benzyl bromides react at RT.[1]

2. Electronic Deactivation: The -OCF₃ group is strongly electron-withdrawing (Hammett σ_p ≈ 0.35).[1]

-

Consequence: The benzylic carbon is highly electrophilic, but the carbocation character is destabilized, making S_N1 pathways unfavorable.

-

Implication: Do not rely on solvolysis conditions; drive the reaction via S_N2 mechanisms.

3. Safety Protocol (Lachrymator):

-

Hazard: This compound is a potent lachrymator and skin corrosive.

-

Control: All weighing and transfers must occur within a certified fume hood.

-

Decontamination: Quench spills with 10% aqueous sodium thiosulfate/ethanol solution to mineralize the bromide.

Part 5: Applications in Drug & Agrochemical Design

This molecule is a "privileged building block" for modulating physicochemical properties (LogP) and metabolic stability.

1. Metabolic Blocking: The 2,6-dichloro substitution effectively blocks metabolic oxidation at the benzylic position, a common clearance pathway for benzyl-containing drugs.[1]

2. Lipophilic Pharmacophores: The 4-OCF₃ group increases lipophilicity (LogP +1.04 vs H) without the steric bulk of a tert-butyl group, enhancing membrane permeability in CNS-targeted drugs or cuticular penetration in insecticides.[1]

3. Agrochemical Synthesis (Indoxacarb Analogs): It serves as a key alkylating agent for constructing voltage-gated sodium channel blockers.[1]

Figure 2: Application workflow for synthesizing bioactive scaffolds, highlighting necessary condition modifications.

References

-

ChemicalBook. (2023). 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide Properties and CAS 886503-08-8. Retrieved from

-

GuideChem. (2023). Synthesis and Applications of Trifluoromethoxy Benzyl Bromides. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted benzyl bromides. Retrieved from

-

Thermo Fisher Scientific. (2023). Safety Data Sheet: Benzyl Bromide Derivatives. Retrieved from

Sources

electrophilicity of 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide

An In-depth Technical Guide to the Electrophilicity of 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide

Abstract

The strategic functionalization of aromatic scaffolds is a cornerstone of modern drug discovery and chemical biology. 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide is a sophisticated electrophilic reagent whose reactivity is meticulously modulated by a unique combination of steric and electronic factors. This guide provides a comprehensive analysis of the electrophilic character of this compound, dissecting the influence of its substituents on reaction mechanisms and kinetics. We present a theoretical framework for understanding its reactivity, detailed protocols for its experimental quantification, and a discussion of its application as a precision covalent probe for biological systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical tools for therapeutic innovation.

Introduction: A Molecule Designed for Precision Reactivity

In the landscape of chemical biology and medicinal chemistry, electrophilic fragments are invaluable tools for the covalent modification of biological macromolecules.[1] The ability to form a stable bond with a specific nucleophilic residue (e.g., cysteine, lysine) on a protein target can lead to potent and durable therapeutic effects. 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide emerges as a reagent of significant interest due to its finely-tuned reactivity.

The core of its utility lies in the benzylic bromide, a classic electrophilic moiety susceptible to nucleophilic attack.[1] However, the true sophistication of this molecule is derived from its substitution pattern:

-

Two ortho-Chloro Groups: These substituents introduce significant steric bulk around the benzylic carbon, hindering direct nucleophilic attack. They also exert a powerful electron-withdrawing inductive effect.

-

A para-Trifluoromethoxy (-OCF₃) Group: This group is a potent, lipophilic electron-withdrawing substituent, primarily through a strong inductive effect, which significantly influences the electronic properties of the aromatic ring and the stability of potential cationic intermediates.[2]

This guide will deconstruct how these structural features collectively define the compound's electrophilicity, governing its reaction pathways and making it a selective tool for covalent targeting.

Theoretical Framework: The Interplay of Steric and Electronic Effects

The reactivity of benzyl halides in nucleophilic substitution reactions is a classic mechanistic dichotomy, proceeding through either a bimolecular (Sɴ2) or unimolecular (Sɴ1) pathway. The specific path taken by 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide is dictated by the complex interplay of the substituents.

The Sɴ1 vs. Sɴ2 Dichotomy

Benzylic systems are unique in that they can support both pathways. Primary benzylic halides often favor the Sɴ2 mechanism, while secondary and tertiary systems, which can form more stable carbocations, lean towards Sɴ1. The resonance stabilization of the resulting benzylic carbocation is a key factor favoring the Sɴ1 route.[3][4]

Analysis of Substituent Effects

The substituents on 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide create a fascinating mechanistic puzzle.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| -Cl | ortho (x2) | Inductive: Strong e⁻-withdrawing Resonance: Weak e⁻-donating | High | Destabilizes Sɴ1 carbocation. Sterically hinders Sɴ2 backside attack.[5] |

| -OCF₃ | para | Inductive: Very strong e⁻-withdrawing Resonance: Weak e⁻-donating | Moderate | Strongly destabilizes Sɴ1 carbocation. Modulates overall ring electronics.[2] |

Causality Behind the Effects:

-

Discouraging the Sɴ1 Pathway: Both the chloro- and trifluoromethoxy groups are powerful electron-withdrawing substituents. Their combined inductive effects pull electron density from the aromatic ring, which in turn destabilizes the formation of a positive charge on the adjacent benzylic carbon. This significantly raises the activation energy for carbocation formation, making the Sɴ1 pathway highly unfavorable.

-

Hindering the Sɴ2 Pathway: The two bulky chlorine atoms flanking the benzylic -CH₂Br group act as steric shields. They physically obstruct the trajectory required for a nucleophile to perform a backside attack on the electrophilic carbon, a prerequisite for the Sɴ2 mechanism.[6]

This dual suppression of both canonical pathways suggests that the compound, while electrophilic, is significantly less reactive than a simple benzyl bromide. Its reactions are likely to be slow, requiring more potent nucleophiles or harsher conditions, and proceed through a sterically-demanding Sɴ2 or Sɴ2-like transition state. This attenuated reactivity is not a flaw but a feature, providing a basis for enhanced selectivity in complex biological environments.

Experimental Quantification of Electrophilicity

To move beyond theoretical prediction, the electrophilicity of a compound must be quantified experimentally. The most robust method for this is through kinetic analysis, ideally by determining its position on a universal reactivity scale, such as Mayr's Electrophilicity Scale.[7]

Mayr's Electrophilicity Scale: A Framework for Quantification

Mayr's scale provides a quantitative measure of the intrinsic reactivity of electrophiles and nucleophiles. It is based on the linear free-energy relationship:

log k = sɴ(N + E)

Where:

-

k is the second-order rate constant.

-

E is the solvent-independent electrophilicity parameter of the electrophile.

-

N is the nucleophilicity parameter of the nucleophile.

-

sɴ is a nucleophile-specific sensitivity parameter.

By measuring the rates of reaction (k) of 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide with a series of well-characterized "reference" nucleophiles (whose N and sɴ values are known), one can solve for the unknown electrophilicity parameter, E.[8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. ncert.nic.in [ncert.nic.in]

- 4. quora.com [quora.com]

- 5. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. The computational road to reactivity scales - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP03937K [pubs.rsc.org]

solubility of 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide in organic solvents

Executive Summary

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide (CAS 886503-08-8 ) is a highly specialized, lipophilic electrophile used primarily as a building block in the synthesis of advanced agrochemicals and pharmaceutical intermediates.[1][2] Its structural motif—combining the metabolic stability of the trifluoromethoxy group with the steric shielding of 2,6-dichloro substitution—makes it a valuable yet challenging reagent to handle.[1][2]

This guide provides a definitive analysis of its solubility profile, emphasizing the critical balance between dissolution efficiency and solvolytic stability .[1][2] Due to the scarcity of public experimental data for this specific derivative, this document synthesizes theoretical physicochemical principles with field-proven protocols for handling analogous poly-halogenated benzyl bromides.[1][2]

Key Safety Alert: This compound is a potent lachrymator and corrosive agent.[2] All solubility workflows described herein must be conducted within a certified chemical fume hood.[2]

Part 1: Physicochemical Profile & Solubility Logic[2][3]

To predict solubility behavior accurately, we must deconstruct the molecule’s electronic and steric environment.[1][2]

Structural Analysis

-

Core Scaffold: Benzyl bromide (highly reactive alkylating agent).[2]

-

Lipophilic Domain: The 4-trifluoromethoxy (-OCF

) group significantly increases lipophilicity (LogP) compared to the parent benzyl bromide.[2] -

Steric Domain: The 2,6-dichloro substitution creates a "steric gate" around the benzylic carbon.[1][2] While this reduces the rate of nucleophilic attack (enhancing stability), it also disrupts crystal packing, potentially enhancing solubility in non-polar solvents compared to planar analogs.[1][2]

Predicted Solubility Landscape

Based on the "like dissolves like" principle and the Hansen Solubility Parameters (HSP) of analogous halogenated aromatics, the solubility profile is categorized below:

| Solvent Class | Representative Solvents | Predicted Solubility | Technical Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent (>100 mg/mL) | Primary Choice. The high halogen content of the solute interacts favorably with chlorinated solvents via dispersion forces.[1][2] |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Excellent (>100 mg/mL) | Ideal for reflux reactions. |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good (50–100 mg/mL) | Good solubility, but watch for potential reaction with acetone (alpha-bromination side reactions are rare but possible under acidic conditions).[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Risk of Solvolysis) | Caution. While soluble, the compound will undergo slow solvolysis (ether formation) despite the steric hindrance.[2] Avoid for storage. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Low to Moderate | Solubility is temperature-dependent.[1][2] Useful for recrystallization (dissolve in hot, precipitate in cold).[1][2] |

| Aqueous | Water, PBS Buffers | Insoluble (<0.1 mg/mL) | Hydrophobic nature prevents dissolution. Rapid hydrolysis may occur at the interface if base is present.[2] |

Part 2: Experimental Protocols

As exact solubility values can vary by batch purity and polymorph, the following self-validating protocol is recommended for establishing internal standards.

Protocol A: Gravimetric Solubility Determination

Use this method to determine the saturation point (Cs) for process scale-up.[2]

Reagents: High-purity solvent (HPLC grade), 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide (>97%).[1][2]

-

Preparation: Weigh 500 mg of the compound into a tared, amber glass vial (protect from light).

-

Stepwise Addition: Add the target solvent in 100 µL aliquots at 25°C.

-

Agitation: Vortex for 30 seconds after each addition. Sonication (30-40 kHz) can be used for 1 minute to break aggregates.[2]

-

Visual Check: Continue addition until the solution is strictly clear (no turbidity or particulates).

-

Calculation:

[2] -

Validation: Filter the solution through a 0.22 µm PTFE syringe filter, evaporate a known volume, and weigh the residue to confirm the dissolved mass.

Protocol B: Stability-Indicating Dissolution (HPLC)

Use this to verify that the solvent does not degrade the compound.[2]

-

Dissolve: Prepare a 1 mg/mL solution in the target solvent (e.g., Methanol vs. Acetonitrile).

-

Incubate: Hold at Room Temperature (RT) for 4 hours.

-

Analyze: Inject onto a C18 column (e.g., Agilent ZORBAX Eclipse Plus).[1][2]

-

Pass Criteria: Purity of the main peak must remain >99.0% relative to T=0 injection. If a new peak appears (benzyl ether or alcohol), the solvent is incompatible.[1][2]

Part 3: Visualization & Decision Logic

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher in selecting the optimal solvent based on the intended application (Synthesis, Purification, or Analysis).[1][2]

Caption: Decision matrix for solvent selection balancing solubility power against reactivity risks.

Part 4: Handling & Stability Insights

The "2,6-Dichloro" Effect

Unlike typical benzyl bromides, the 2,6-dichloro substitution provides significant steric protection.[1][2]

-

Impact on Solubility: The bulky chlorines disrupt the crystal lattice, generally making this derivative more soluble in organic solvents than the unsubstituted 4-(trifluoromethoxy)benzyl bromide.[1][2]

-

Impact on Reactivity: While it slows down bimolecular nucleophilic substitution (

), the compound remains active.[1] In the presence of Lewis acids or heat, it can form a carbocation.[1][2]

Storage Recommendations

-

Temperature: Store at 2–8°C.

-

Atmosphere: Under Argon or Nitrogen (hygroscopic degradation yields HBr and the corresponding alcohol).[2]

-

Stabilizers: Some commercial preparations may contain copper or silver wire to scavenge free bromide, though this is rare for this specific derivative.[1][2]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for Benzyl bromide derivatives. Retrieved from [Link][2]

-

Wang, L., et al. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor.[1][2][3][4] ACS Omega.[2] Retrieved from [Link][2]

Sources

- 1. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 2. US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 3. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Safe Handling and Storage of 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide

Introduction

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide is a complex halogenated organic compound with significant applications in pharmaceutical and agrochemical research. Its utility as a synthetic intermediate is primarily due to the reactive benzyl bromide moiety, which allows for the introduction of the 2,6-dichloro-4-(trifluoromethoxy)benzyl group into a variety of molecular scaffolds. This functional group is of particular interest to medicinal chemists and materials scientists for its potential to modulate the biological activity, metabolic stability, and physicochemical properties of target molecules. The presence of the trifluoromethoxy group can enhance lipophilicity and binding affinity, while the dichloro substitution pattern can influence conformation and block metabolic pathways.

However, the very reactivity that makes this compound a valuable tool in synthesis also necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and emergency management of 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide, grounded in the principles of chemical reactivity and laboratory safety. It is intended for researchers, scientists, and drug development professionals who work with this and structurally related compounds.

Hazard Identification and Risk Assessment: Understanding the "Why"

A foundational aspect of laboratory safety is a comprehensive understanding of the intrinsic hazards of a chemical. 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide presents a multifaceted risk profile that demands careful consideration.

1.1. Corrosivity and Lachrymatory Properties

This compound is classified as a corrosive material, capable of causing severe skin burns and eye damage. The corrosive nature stems from its reactivity, particularly its susceptibility to hydrolysis. In the presence of moisture, the benzyl bromide can hydrolyze to form hydrobromic acid (HBr), a strong and highly corrosive acid. This reaction is a key contributor to the compound's destructive effects on tissues.

Furthermore, 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide is a potent lachrymator, meaning it is a substance that irritates the eyes and causes tearing. This property is common to many benzyl halides and is a result of their ability to alkylate nucleophilic residues in proteins and enzymes on the surface of the eye. This irritation serves as an immediate warning sign of exposure.

1.2. Reactivity and Incompatibility

The reactivity of benzyl bromides is a double-edged sword. While beneficial for synthesis, it also dictates a strict set of incompatibilities. The benzylic carbon is electrophilic and susceptible to nucleophilic attack. This underlies its hazardous reactions with a range of substances:

-

Water and Moisture: As mentioned, hydrolysis is a primary concern, leading to the formation of corrosive HBr.

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

-

Bases (e.g., amines, alkalis): Will readily undergo substitution or elimination reactions, which can be exothermic.

-

Alcohols: Can lead to ether formation, another type of nucleophilic substitution.

-

Metals: Contact with certain metals, particularly in the presence of moisture, can lead to the formation of flammable hydrogen gas due to the generation of HBr.

Understanding these incompatibilities is crucial for preventing accidental and dangerous chemical reactions in the laboratory.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the significant hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide. The selection of PPE should be based on a thorough risk assessment of the planned procedures.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the corrosive liquid and exposure to its lachrymatory vapors. |

| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton®). | Provides a barrier against skin contact, which can cause severe burns. The choice of glove material should be based on breakthrough time and permeation rate for halogenated organic compounds. |

| Body Protection | A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes. | Protects the skin from accidental spills and splashes. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Essential when working outside of a certified chemical fume hood or in situations with inadequate ventilation to prevent inhalation of the corrosive and lachrymatory vapors. |

It is imperative to inspect all PPE for integrity before each use and to follow proper procedures for donning and doffing to avoid cross-contamination.

Safe Handling Protocols: A Step-by-Step Approach

A systematic and cautious approach to handling is paramount. The following protocols are designed to minimize the risk of exposure and accidental release.

3.1. Engineering Controls

All work with 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide should be conducted in a certified chemical fume hood to ensure adequate ventilation and to contain any vapors or aerosols. The sash of the fume hood should be kept as low as possible during manipulations. An emergency eyewash station and safety shower must be readily accessible.

3.2. Experimental Workflow

The following diagram outlines a safe workflow for handling this compound:

Caption: A typical workflow for the safe handling of 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a rapid and informed response is critical to mitigating harm.

4.1. Exposure Response

The following flowchart details the immediate actions to be taken upon personal exposure:

Caption: Decision-making flowchart for responding to an exposure event.

4.2. Spill Management

In the case of a spill, the following steps should be taken:

-

Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are not trained to handle it.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: For small spills, contain the liquid with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

-

Neutralize: Cautiously neutralize the absorbed material with a weak base, such as sodium bicarbonate, if deemed safe and appropriate for the situation.

-

Collect and Dispose: Carefully collect the absorbed and neutralized material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.

-

Report: Report the incident to the appropriate laboratory safety personnel.

Storage and Stability: Ensuring Long-Term Integrity

Proper storage is crucial for maintaining the chemical's purity and for preventing hazardous situations.

| Storage Parameter | Requirement | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration may be recommended. | Minimizes vapor pressure and slows potential decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents reaction with atmospheric moisture, which leads to hydrolysis and the formation of HBr. |

| Container | Keep in the original, tightly sealed container. | Prevents leakage and contamination. |

| Location | Store in a designated, well-ventilated, and secure area away from incompatible materials. | Prevents accidental reactions and unauthorized access. |

| Light Sensitivity | Protect from light. | Some benzyl bromides can be light-sensitive and may undergo decomposition upon prolonged exposure to light. |

Regularly inspect stored containers for any signs of leakage, damage, or discoloration of the contents.

Conclusion

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide is a valuable reagent in chemical synthesis, but its hazardous properties necessitate a culture of safety and a thorough understanding of its chemical behavior. By adhering to the principles of hazard identification, utilizing appropriate personal protective equipment, following stringent handling protocols, being prepared for emergencies, and ensuring proper storage, researchers can safely harness the synthetic potential of this compound. The causality behind these safety measures is rooted in the fundamental reactivity of the benzyl bromide functional group, and a deep appreciation for this chemistry is the cornerstone of safe laboratory practice.

References

-

National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

-

University of California, Merced Environmental Health & Safety. "Choosing The Correct PPE." [Link]

-

Hemminki, K., K. Falck, and H. Vainio. 1983. "Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives." Archives of Toxicology 53 (3): 193-201. [Link]

-

Questron Technologies. "Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab." [Link]

The Resilience and Vulnerabilities of the Trifluoromethoxy Group: A Technical Guide

Executive Summary

The trifluoromethoxy group (

However, its stability is not absolute.[3] While it survives harsh acidic, basic, and oxidative conditions, it possesses specific vulnerabilities under transition metal catalysis—particularly nickel-mediated

Part 1: Physicochemical Architecture & The "Super-Halogen" Effect

To understand the stability of the

The Anomeric Stabilization

The robustness of the

-

Consequence: This interaction introduces partial double-bond character to the

bond, significantly shortening and strengthening it compared to a standard methoxy group. -

Geometry: The

moiety typically adopts an orthogonal conformation relative to the aromatic ring to minimize steric repulsion and maximize this electronic overlap.

Comparative Electronic Profile

The following table contrasts

| Parameter | Methoxy ( | Trifluoromethoxy ( | Chlorine ( | Trifluoromethyl ( |

| Hammett | -0.27 (Donor) | +0.35 (Withdrawing) | +0.23 | +0.54 |

| Hansch | -0.02 | +1.04 | +0.71 | +0.88 |

| Electronic Nature | Activator (Ortho/Para) | Deactivator (Pseudo-halogen) | Deactivator | Deactivator |

| Metabolic Liability | High ( | Low (Blocked oxidation) | Low | Low |

Key Insight: The

group is electronically similar to a chlorine atom but sterically larger. It deactivates aromatic rings toward electrophilic attack but directs ortho-lithiation via coordination.

Part 2: Chemical Resilience & Ortho-Lithiation

The most convincing proof of the

Stability to Organolithiums

Unlike

Instead of decomposing, the oxygen atom coordinates to the lithium, directing deprotonation to the ortho position. This confirms that the

Protocol: Directed Ortho-Lithiation of (Trifluoromethoxy)benzene

This protocol demonstrates the survival of the group under super-basic conditions.

Reagents:

-

(Trifluoromethoxy)benzene (1.0 equiv)

- -BuLi (1.1 equiv, 1.4 M in cyclohexane)

-

TMEDA (1.1 equiv) - Critical for breaking Li aggregates

-

Electrophile (e.g., Benzaldehyde)

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF and (trifluoromethoxy)benzene.

-

Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath).

-

Deprotonation: Add TMEDA followed by the dropwise addition of

-BuLi over 15 minutes.-

Note: The solution may turn yellow. Stir for 1 hour at -78 °C. The

group is now directing the Li to the ortho position.

-

-

Functionalization: Add the electrophile (dissolved in THF) slowly.

-

Quench: Allow to warm to RT and quench with saturated

. -

Result: The

group remains intact; the product is substituted at the ortho position.

Part 3: The Achilles' Heel – Transition Metal Catalysis

While stable to acids, bases, and oxidants, the

The Decomposition Mechanism

Recent advances in catalysis have turned the stability of aryl ethers on its head. Nickel(0) complexes, particularly with electron-rich phosphine ligands (like

-

Palladium (Pd): Generally safe. Pd is less oxophilic and struggles to oxidatively add into the strong

bond of aryl trifluoromethyl ethers. Suzuki and Buchwald-Hartwig couplings usually preserve the -

Nickel (Ni): High Risk. Ni(0) can undergo oxidative addition into the

bond, leading to the loss of the

Visualization of Stability Pathways

The following diagram illustrates the decision matrix for reaction planning involving

Caption: Stability decision matrix for the trifluoromethoxy group. Note the specific vulnerability to Nickel(0) catalysis.

Part 4: Strategies for Preservation in Cross-Coupling

When performing cross-coupling reactions on a scaffold containing an

Ligand Selection Guide

To ensure the

-

Use Palladium over Nickel: Whenever possible, choose Pd-catalyzed cycles.

-

Avoid Electron-Rich Alkyl Phosphines with Nickel: If Ni must be used, avoid ligands like

or -

Preferred Ligands (Pd):

, dppf, and XPhos are generally safe and will activate

Comparative Data: Bond Dissociation Energies (BDE)

The stability is ultimately thermodynamic. The

| Bond Type | Approx BDE (kcal/mol) | Reactivity Implication |

| ~65 | Reactive (First choice for coupling) | |

| ~81 | Reactive | |

| ~96 | Reactive with specific ligands | |

| ~105-110 | Inert (except to specialized Ni catalysts) | |

| ~126 | Highly Inert |

References

-

Physicochemical Properties: Leroux, F. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[4][8] ChemBioChem. Link

-

Ortho-Lithiation: Snieckus, V. (1990). Directed Ortho Metalation.[9][10] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies. Chemical Reviews.[11] Link

-

Ni-Catalyzed Activation: Cornella, J., et al. (2015). Nickel-Catalyzed Activation of C-O Bonds.[8][12] Nature Reviews Chemistry. Link

-

Metabolic Stability: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Hammett Constants: Hansch, C., et al. (1991).[11] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.[11] Link

Sources

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 6. nbinno.com [nbinno.com]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 8. researchgate.net [researchgate.net]

- 9. baranlab.org [baranlab.org]

- 10. ias.ac.in [ias.ac.in]

- 11. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 12. Nickel-Mediated Trifluoromethylation of Phenol Derivatives by Aryl C-O Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Incorporation of the 2,6-Dichloro-4-(trifluoromethoxy)benzyl Group in Medicinal Chemistry

Executive Summary

The 2,6-dichloro-4-(trifluoromethoxy)benzyl moiety represents a high-value pharmacophore in modern drug discovery, particularly within the anti-infective (tuberculosis) and agrochemical sectors. This group is a structural evolution of the p-trifluoromethoxybenzyl ether found in drugs like Pretomanid (PA-824).

The introduction of chlorine atoms at the 2,6-positions serves a critical bio-functional purpose: it creates a steric and electronic shield around the benzylic carbon. This modification effectively blocks Cytochrome P450 (CYP)-mediated benzylic oxidation—a common metabolic clearance pathway—while the 4-trifluoromethoxy (-OCF

This guide details the technical workflow for synthesizing the precursor halide and introducing this "metabolic fortress" into a scaffold via O-alkylation.

Part 1: Structural Rationale & Pharmacokinetic Impact[1]

The "Metabolic Fortress" Concept

In medicinal chemistry, the benzylic position is notoriously susceptible to oxidative dealkylation by CYP450 enzymes. By installing chlorine atoms at the ortho positions (2,6), we achieve two effects:

-

Steric Hindrance: The bulky chlorine atoms prevent the approach of the heme-iron active site of CYP enzymes to the benzylic protons.

-

Electronic Deactivation: The electron-withdrawing nature of the chlorines (inductive effect) lowers the electron density at the benzylic carbon, making hydrogen atom abstraction (HAT) energetically less favorable.

Physicochemical Profile

| Parameter | Effect of Moiety | Benefit |

| Lipophilicity (LogP) | Significant Increase (+1.5 to +2.0) | Improved passive diffusion across mycobacterial cell walls or blood-brain barrier. |

| Metabolic Stability | High (t | Reduced clearance; potential for once-daily dosing. |

| Conformation | Orthogonal Twist | The 2,6-substitution forces the benzyl ring to twist relative to the ether linkage, potentially locking the molecule in a bioactive conformation. |

Part 2: Synthesis of the Reagent

Target Reagent: 2,6-dichloro-4-(trifluoromethoxy)benzyl bromide (DCTB-Br )

Before the group can be introduced, the electrophilic precursor must be synthesized. Commercial availability is often limited to the non-chlorinated analog; thus, in-house synthesis is frequently required.

Protocol: Radical Bromination Route

Starting Material: 2,6-dichloro-4-(trifluoromethoxy)toluene. (If unavailable, this is generated via chlorination of 4-(trifluoromethoxy)toluene using

Step-by-Step Methodology

-

Setup: Charge a flame-dried round-bottom flask with 2,6-dichloro-4-(trifluoromethoxy)toluene (1.0 eq) and anhydrous trifotoluene (PhCF

) or acetonitrile (MeCN). Note: Avoid CCl -

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq).

-

Initiation: Degas the solution with nitrogen for 15 minutes. Heat the mixture to reflux (approx. 80–90°C).

-

Monitoring: The reaction is monitored by HPLC or TLC. The disappearance of the toluene derivative indicates completion (typically 4–6 hours).

-

Checkpoint: If the reaction stalls, add a second portion of AIBN (0.02 eq).

-

-

Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[1] Concentrate the filtrate under reduced pressure.

-

Purification: The crude benzyl bromide is often lachrymatory and unstable on silica. Purify via rapid filtration through a short plug of silica gel using Hexanes/EtOAc (95:5) or use directly in the next step.

Part 3: Introduction Strategies (Coupling)

The core challenge in introducing this group is the steric hindrance provided by the 2,6-dichlorines. Standard S

High-Efficiency O-Alkylation Protocol

Scenario: Attaching the DCTB group to a secondary alcohol (e.g., a nitroimidazole core similar to Pretomanid).

Reagents

-

Substrate: Secondary Alcohol (1.0 eq)

-

Electrophile: DCTB-Br (1.2 – 1.5 eq)

-

Base: Sodium Hydride (NaH, 60% dispersion, 1.5 eq)

-

Solvent: DMF (Anhydrous) or NMP (for higher temp stability)

-

Additive: Tetrabutylammonium iodide (TBAI, 0.1 eq) - Critical for catalyzing the reaction via the Finkelstein mechanism.

Experimental Workflow

-

Deprotonation:

-

Coupling:

-

Cool the solution back to 0°C.

-

Add TBAI (Catalyst).

-

Add a solution of DCTB-Br in DMF dropwise.

-

-

Reaction:

-

Allow the reaction to warm to RT.

-

Optimization: Due to the 2,6-steric bulk, heating to 50–60°C is often required to drive the reaction to completion. Monitor via LC-MS.

-

-

Quench & Isolation:

-

Quench carefully with saturated NH

Cl solution. -

Extract with EtOAc (3x).

-

Wash combined organics with water (2x) and brine (to remove DMF).

-

Dry over Na

SO

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Steric hindrance blocks S | Switch solvent to NMP and increase temp to 80°C. Add Ag |

| Elimination Product (Styrene) | Base is too strong/basic; E2 competes. | Switch base from NaH to K |

| Hydrolysis of Bromide | Wet solvent. | Ensure rigorous drying of DMF; use molecular sieves. |

Part 4: Visualization of Pathways

The following diagram illustrates the synthesis of the bromide precursor and the subsequent coupling logic, highlighting the steric considerations.

Caption: Synthesis workflow from the toluene precursor to the final coupled pharmacophore. Note the progression from electrophilic aromatic substitution to radical functionalization, culminating in the sterically demanding SN2 coupling.

Part 5: References

-

Otsuka Pharmaceutical Co., Ltd. (2006). Process for producing dihydroimidazooxazoles (Delamanid Precursors).[4] US Patent 7,005,516. Link

-

Palmer, A. M., et al. (2009). Structure-Activity Relationships of Aza- and Diazabiphenyl Analogues of the Antitubercular Drug PA-824.[5] Journal of Medicinal Chemistry, 52(22), 7081–7099. Link

-

Sutherland, H. S., et al. (2018). Pretomanid (PA-824) Synthesis: Alkylation of the Secondary Alcohol Using 4-(Trifluoromethoxy)benzyl Bromide.[1] Organic Process Research & Development, 22(6), 726-735. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

The Strategic Deployment of Fluorinated Benzyl Bromides in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile. Among the diverse array of fluorinated building blocks, fluorinated benzyl bromides have emerged as particularly versatile and reactive intermediates. This technical guide provides a comprehensive overview of the applications of fluorinated benzyl bromides in medicinal chemistry, delving into their synthesis, unique reactivity, and their role in the construction of complex, biologically active molecules. We will explore the underlying principles that govern their utility, from the profound influence of fluorine substitution on reaction mechanisms to practical, field-proven experimental protocols. This guide aims to equip researchers and drug development professionals with the knowledge to effectively leverage these valuable reagents in their pursuit of novel therapeutics.

The Fluorine Advantage in Drug Design: A Benzyl Bromide Perspective

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow it to exert profound effects on a molecule's biological and physicochemical properties.[1][2] When incorporated into a benzyl bromide scaffold, these effects are twofold: they influence the reactivity of the benzylic position and impart desirable characteristics to the final drug molecule.

The introduction of fluorine can:

-

Enhance Metabolic Stability: Fluorine atoms can block sites of oxidative metabolism, a common pathway for drug degradation, thereby increasing the drug's half-life.[3][4]

-

Modulate Lipophilicity and Permeability: Strategic fluorination can fine-tune a compound's lipophilicity, which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

-

Increase Binding Affinity: The polarized C-F bond can engage in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, leading to enhanced binding affinity and potency.[3][4]

-

Alter pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a drug's solubility and target engagement at physiological pH.[2]

Fluorinated benzyl bromides serve as key building blocks that allow medicinal chemists to introduce these advantageous properties into a wide range of molecular architectures.[3]

Synthesis of Fluorinated Benzyl Bromides: Accessing the Building Blocks

The most common and straightforward method for the synthesis of fluorinated benzyl bromides is the radical bromination of the corresponding fluorinated toluenes. This reaction is typically initiated by light or a radical initiator, such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide (BPO).

A general synthetic pathway is illustrated below:

For example, the synthesis of 2-fluoro-4-bromobenzyl bromide can be achieved through the bromination of 2-fluoro-4-bromotoluene.[5]

Reactivity Profile: The Duality of S(_N)1 and S(_N)2 Pathways

Benzyl bromides occupy a unique position in nucleophilic substitution reactions, as they can proceed through both S(_N)1 and S(_N)2 mechanisms.[6] This is because the primary nature of the benzylic carbon favors the S(_N)2 pathway, while the resonance stabilization of the resulting benzyl carbocation can also facilitate an S(_N)1 mechanism.[1][6]

The introduction of fluorine substituents on the aromatic ring significantly influences the preferred reaction pathway. The strong electron-withdrawing nature of fluorine can destabilize the benzylic carbocation, thereby disfavoring the S(_N)1 pathway and promoting the S(_N)2 mechanism.[1] This effect is dependent on the position and number of fluorine atoms.

This tunable reactivity is a key advantage in medicinal chemistry, as it allows for greater control over reaction outcomes and can lead to improved selectivity for the desired product.

Applications in Medicinal Chemistry: Building Biologically Active Molecules

Fluorinated benzyl bromides are primarily employed as alkylating agents to form new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

N-Alkylation: Synthesis of Amines and Heterocycles

N-alkylation is one of the most common applications of fluorinated benzyl bromides in medicinal chemistry. This reaction is crucial for the synthesis of a vast array of bioactive molecules, including those containing amine and heterocyclic scaffolds.

Case Study: Synthesis of a Precursor for Fluorinated Phenethylamine-Class Neurochemicals

The N-alkylation of phenethylamine with 4-fluorobenzyl bromide is a key step in the synthesis of precursors for various fluorinated neurochemicals.[1]

Experimental Protocol: N-Alkylation of Phenethylamine [1]

-

Materials:

-

Phenethylamine

-

4-Fluorobenzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

-

Procedure:

-

To a round-bottom flask, add phenethylamine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

-

Stir the mixture at room temperature for 10 minutes.

-

Add 4-fluorobenzyl bromide (1.1 eq) to the flask.

-

Heat the reaction mixture to reflux (approximately 82°C) for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the acetonitrile under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-(4-fluorobenzyl)phenethylamine.

-

O-Alkylation: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers. Fluorinated benzyl bromides are excellent electrophiles for this reaction, allowing for the introduction of the fluorobenzyl moiety to alcohols and phenols.

Experimental Protocol: General Williamson Ether Synthesis [1]

-

Materials:

-

Alcohol or phenol

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Fluorinated benzyl bromide

-

-

Procedure:

-

Dissolve the alcohol or phenol in anhydrous THF or DMF in a dry flask under an inert atmosphere.

-

Cool the solution to 0°C and add sodium hydride (1.1 eq) portion-wise.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature to ensure complete deprotonation.

-

Cool the reaction mixture back to 0°C and add the fluorinated benzyl bromide (1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

C-Alkylation: Forming Carbon-Carbon Bonds

While less common than N- and O-alkylation, fluorinated benzyl bromides can also be used for C-alkylation reactions, particularly with soft carbon nucleophiles such as enolates or nitroalkanes.[7] These reactions are valuable for constructing more complex carbon skeletons. A copper-catalyzed method has been developed for the benzylation of nitroalkanes using benzyl bromides.[7]

S-Alkylation: Synthesis of Thioethers

The reaction of fluorinated benzyl bromides with thiols or their corresponding thiolates provides a straightforward route to fluorinated benzyl thioethers. This is a highly efficient S(_N)2 reaction due to the high nucleophilicity of sulfur.

Case Study in Drug Synthesis: Osilodrostat

While not a direct use of a pre-synthesized fluorinated benzyl bromide, the synthesis of the FDA-approved drug Osilodrostat, used for the treatment of Cushing's disease, involves the in-situ generation of a fluorinated benzyl bromide intermediate.

The synthesis begins with the bromination of 3-fluoro-4-methylbenzonitrile using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) to form the benzyl bromide intermediate, which is then used in a subsequent alkylation step. This highlights the industrial relevance of this class of reagents in the synthesis of modern pharmaceuticals.

Conclusion and Future Perspectives

Fluorinated benzyl bromides are indispensable tools in the medicinal chemist's arsenal. Their dual role in modulating reactivity and imparting favorable ADME and pharmacodynamic properties makes them highly valuable building blocks in drug discovery. The ability to fine-tune the S(_N)1/S(_N)2 reactivity through judicious placement of fluorine atoms offers a level of control that is highly sought after in complex molecule synthesis. As our understanding of the nuanced effects of fluorine in biological systems continues to grow, and as new synthetic methodologies emerge, the applications of fluorinated benzyl bromides are poised to expand even further, paving the way for the development of the next generation of innovative therapeutics.

References

-

Meanwell, M., & Britton, R. (2018). Synthesis of Heterobenzylic Fluorides. SFU Summit. Retrieved from [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025, August 12). PubMed. Retrieved from [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025, July 30). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

CELECOXIB | New Drug Approvals. (n.d.). New Drug Approvals. Retrieved from [Link]

- Granados, A., Dhungana, R. K., Sharique, M., Majhi, J., Molander, G. A. (2022). From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition. Organic Letters, 24, 4750–4755.

- Al-Saeed, F. A., Al-Ghamdi, A. M., & El-Hendawy, M. M. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(11), 1541.

- Chambers, R. D., & Sargent, C. R. (1981). Synthesis and reactivity of fluorinated heterocycles. Advances in Heterocyclic Chemistry, 28, 1-71.

- CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. (n.d.). Google Patents.

-

Part-2: Synthesis of Fluorine-containing drugs approved by the FDA in 2022. (2023, September 22). YouTube. Retrieved from [Link]

- CN102391184A - Synthesis method of celecoxib. (n.d.). Google Patents.

- Yu, Y., Liu, A., Dhawan, G., Mei, H., Zhang, W., Izawa, K., Soloshonok, V. A., & Han, J. (2021). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Chinese Chemical Letters, 32(11), 3342-3354.

-

Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. (2024). PubMed. Retrieved from [Link]

- US7919633B2 - Process for preparation of celecoxib. (n.d.). Google Patents.

- Rizzo, C., Amata, S., Pibiri, I., Pace, A., & Buscemi, S. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 649.

- Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(26), 19062-19066.

- Strieth-Kalthoff, F., Le, C., & Glorius, F. (2019). Open-Shell Fluorination of Alkyl Bromides: Unexpected Selectivity in a Silyl Radical-Mediated Chain Process. Journal of the American Chemical Society, 141(49), 19484-19489.

-

Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions? (n.d.). Study.com. Retrieved from [Link]

- Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(26), 19062-19066.

- O'Hagan, D. (2008). Fluorination in medicinal chemistry: methods, strategies, and recent developments. Chemical Society Reviews, 37(2), 308-319.

-

Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. Retrieved from [Link]